

# N-Butyl-p-toluenesulfonamide synthesis and properties

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## Compound of Interest

Compound Name: *N*-Butyl-*p*-toluenesulfonamide

Cat. No.: B159962

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An In-depth Technical Guide to **N-Butyl-p-toluenesulfonamide**: Synthesis and Properties

## Introduction

**N-Butyl-p-toluenesulfonamide** (CAS No. 1907-65-9) is an organic compound belonging to the sulfonamide class of chemicals.[1][2] Structurally, it features a butyl group attached to the nitrogen atom of a *p*-toluenesulfonamide backbone. Its formal IUPAC name is *N*-butyl-4-methylbenzenesulfonamide.[1] This compound serves as a valuable organic building block in various chemical syntheses.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and available spectral information, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

**N-Butyl-p-toluenesulfonamide** is typically a white to light yellow crystalline solid at room temperature.[4] It is soluble in solvents like methanol.[4] A summary of its key properties is presented in the table below.

| Property          | Value   | Source(s)   |
|-------------------|---|---|
| CAS Number        | 1907-65-9   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>11</sub> H <sub>17</sub> NO <sub>2</sub> S | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> |
| Molecular Weight  | 227.33 g/mol                                      | <a href="#">[1]</a> <a href="#">[5]</a>   |
| IUPAC Name        | N-butyl-4-methylbenzenesulfonamide                | <a href="#">[1]</a>   |
| Synonyms          | N-Tosylbutylamine, N-n-Butyl-4-toluenesulfonamide | <a href="#">[1]</a> <a href="#">[2]</a>   |
| Appearance        | White to Light yellow powder to crystal           | <a href="#">[4]</a>   |
| Melting Point     | 40.0 to 44.0 °C                                   | <a href="#">[4]</a>   |
| Boiling Point     | 234 °C at 20 mmHg                                 | <a href="#">[4]</a>   |
| Purity            | Typically >98.0% (HPLC)                           | <a href="#">[4]</a>   |
| Solubility        | Soluble in Methanol                               | <a href="#">[4]</a>   |

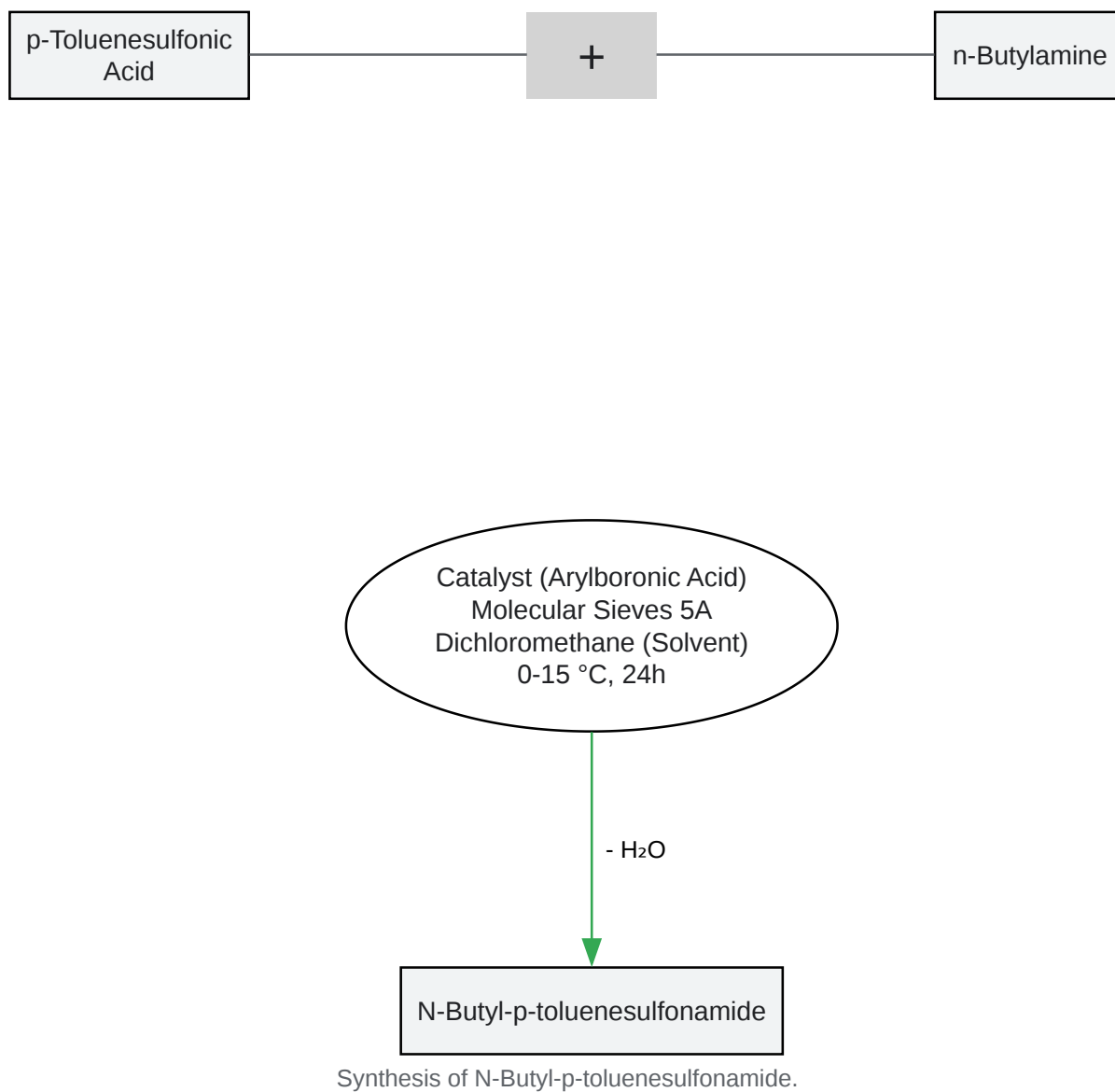
## Synthesis of N-Butyl-p-toluenesulfonamide

The primary method for synthesizing **N-Butyl-p-toluenesulfonamide** involves the direct reaction of anhydrous p-toluenesulfonic acid with n-butylamine in the presence of a catalyst and a dehydrating agent. A detailed protocol, adapted from patent literature, is provided below.

[\[6\]](#)

## Reaction Scheme

The synthesis proceeds via a direct sulfonamidation reaction. An arylboronic acid can be used as a catalyst, and molecular sieves are employed to remove the water generated during the reaction, driving the equilibrium towards the product.[\[6\]](#)



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Caption: Reaction scheme for **N-Butyl-p-toluenesulfonamide** synthesis.

## Experimental Protocol

This protocol details a laboratory-scale synthesis of **N-Butyl-p-toluenesulfonamide**.

Materials:

- Anhydrous p-toluenesulfonic acid (20 mmol, 3.44 g)
- n-Butylamine (30 mmol, 2.19 g)
- 2-Bromophenylboronic acid (catalyst, ~0.17 g)
- Molecular Sieves, 5Å type (5 g)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>, 20 g)
- 0.5 M Hydrochloric acid solution (10 mL)
- 0.5 M Sodium hydroxide solution (10 mL)
- Saturated sodium chloride solution (brine, 10 mL)
- Anhydrous sodium sulfate
- 50% Ethanol/water solution

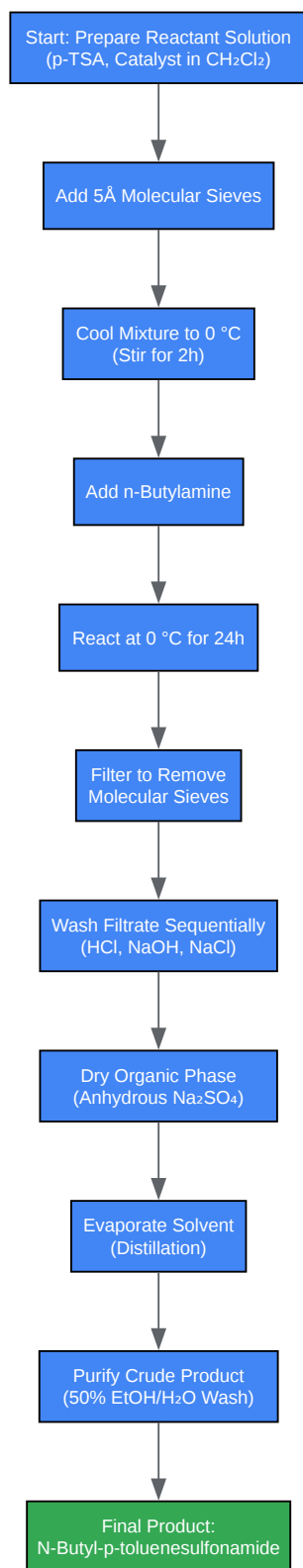
Procedure:

- In a flask equipped with a stirrer, dissolve 3.44 g (20 mmol) of anhydrous p-toluenesulfonic acid and 0.17 g of 2-bromophenylboronic acid in 20 g of dichloromethane.[6]
- Add 5 g of 5Å molecular sieves to the solution.[6]
- Cool the mixture in an ice-water bath to 0 °C and stir for 2 hours.[6]
- Slowly add 2.19 g (30 mmol) of n-butylamine to the cooled mixture.[6]
- Maintain the reaction temperature at 0 °C and continue stirring for 24 hours.[6]

- After the reaction period, remove the molecular sieves by filtration.<sup>[6]</sup>
- Transfer the filtrate to a separatory funnel and wash sequentially with 10 mL of 0.5 M HCl, 10 mL of 0.5 M NaOH, and 10 mL of saturated NaCl solution.<sup>[6]</sup>
- Separate the organic phase and dry it over anhydrous sodium sulfate.<sup>[6]</sup>
- Remove the drying agent by filtration and recover the dichloromethane solvent by distillation under reduced pressure to obtain the crude product.<sup>[6]</sup>
- Wash the crude product with a 50% ethanol-water solution and dry to yield the purified **N-Butyl-p-toluenesulfonamide**. The expected yield is approximately 40%.<sup>[6]</sup>

## Experimental Workflow Diagram

The following diagram illustrates the sequential steps of the synthesis and purification process.



Experimental workflow for synthesis and purification.

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Caption: Experimental workflow for synthesis and purification.

## Spectral Information

For structural confirmation and analysis, various spectral data are available for **N-Butyl-p-toluenesulfonamide**. Researchers can access infrared (IR) and mass spectrometry (electron ionization) data through the NIST Chemistry WebBook.[2] Additionally, a spectral database record is available in the Spectral Database for Organic Compounds (SDBS) under the identifier SDBS No. 6961.[4]

## Applications and Further Research

**N-Butyl-p-toluenesulfonamide** is primarily categorized as an organic building block, indicating its utility as a precursor or intermediate in the synthesis of more complex molecules.[3] While specific applications in drug development are not extensively detailed in publicly available literature, its sulfonamide functional group is a well-known pharmacophore present in numerous therapeutic agents. Further research could explore its potential as a plasticizer, a resin component, or as a scaffold for developing new chemical entities with biological activity. Patents related to this chemical structure exist, suggesting potential proprietary applications.[1]

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